

Introduction to Proteolysis Targeting Chimeras (PROTACs)

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Compound of Interest

Compound Name: *Hydroxy-PEG2-acid*

Cat. No.: *B15541945*

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Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of disease-causing proteins, harnesses the cell's own machinery to eliminate them entirely.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]

The mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1][2][6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4] While the two ligands provide target specificity, the linker is a critical and active contributor to the PROTAC's overall efficacy, influencing ternary complex stability, selectivity, and the molecule's physicochemical properties.[3][4][7]

The Core Role of the Linker in PROTAC Design

The linker is not a passive spacer but a crucial element that dictates the efficacy and drug-like properties of a PROTAC.[4] Its length, composition, and rigidity are key parameters that must be optimized to ensure the formation of a stable and productive ternary complex.[2][7] An

improperly designed linker can lead to steric clashes, preventing the complex from forming, or result in an unproductive orientation that does not lead to efficient ubiquitination.[2][7]

Key Linker Characteristics

- Length: The length of the linker is a critical parameter that must be empirically optimized for each POI and E3 ligase pair.[2][7] Linkers that are too short can prevent simultaneous binding of the PROTAC to both proteins due to steric hindrance.[7] Conversely, linkers that are too long may lead to an unstable or overly flexible ternary complex, resulting in inefficient ubiquitination.[7][8] The optimal length can vary significantly, with effective PROTACs reported with linkers ranging from just a few atoms to over 20.[3][9]
- Composition: The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[4][7][10] The most common motifs incorporated into PROTAC linkers are alkyl chains and polyethylene glycol (PEG) units.[3] Approximately 55% of reported PROTACs use PEG-based linkers, while 30% use alkyl chains.[3] PEG linkers are particularly favored for their ability to increase the hydrophilicity and aqueous solubility of the often large and lipophilic PROTAC molecules.[11][12][13] Other motifs, including alkynes, triazoles, and saturated heterocycles like piperazine and piperidine, are also used to fine-tune the linker's properties.[3][10]
- Flexibility and Rigidity: Linkers are broadly classified as flexible or rigid.[4][12]
 - Flexible Linkers: Primarily composed of alkyl and PEG chains, these linkers are synthetically accessible and offer a high degree of conformational freedom.[2][4] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive ternary complex.[4] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex, and can contribute to poor pharmacokinetic properties.[4]
 - Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine), aromatic systems, alkynes, or triazoles to constrain the molecule's conformation.[4][12] Rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[4] The trade-off is often increased synthetic complexity.[4]

- Attachment Points: The specific atoms on the POI and E3 ligase ligands to which the linker is connected are crucial variables. Altering the attachment point can dramatically impact the geometry of the ternary complex and, consequently, the degradation efficiency and even target selectivity.[7]

Hydroxy-PEG2-acid: A Versatile Building Block

Hydroxy-PEG2-acid is a bifunctional, PEG-based linker commonly used in the synthesis of PROTACs.[14][15][16][17] It consists of two ethylene glycol units, providing a balance of flexibility and defined length. The structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, which serve as versatile chemical handles for conjugation to the respective ligands for the POI and E3 ligase.

The PEG nature of **Hydroxy-PEG2-acid** imparts hydrophilicity, which can help to improve the solubility of the final PROTAC molecule, a common challenge in PROTAC development.[11][13][18] Its use facilitates the modular assembly of PROTAC libraries where linker composition is a key variable for optimization.

Data Presentation

Table 1: Comparison of Common PROTAC Linker Types

Linker Type	Core Composition	Key Characteristics	Advantages	Disadvantages
Alkyl Chains	Saturated or unsaturated hydrocarbon chains	Flexible, hydrophobic	Synthetically accessible and stable; easy to modulate length. [4][12]	Can increase lipophilicity, leading to poor solubility and cell permeability; high flexibility can incur an entropic penalty. [4][12]
PEG Chains	Repeating ethylene glycol units	Flexible, hydrophilic	Improves aqueous solubility and cell permeability; biocompatible; easy to modulate length.[4][11][12][13]	May have reduced metabolic stability in vivo compared to alkyl linkers; can be more costly to synthesize.[12]
Rigid Linkers	Incorporate rings (piperazine, phenyl), alkynes, or triazoles	Conformationally restricted	Can pre-organize the PROTAC for optimal binding, potentially improving potency and selectivity; can lead to better physicochemical properties.[4]	Less adaptable to different protein pairs; synthesis is often more complex.[4]
Clickable Linkers	Contain azide or alkyne moieties for triazole formation	Facilitates rapid synthesis	Enables rapid, convergent synthesis of PROTAC libraries for	The resulting triazole ring can introduce rigidity and potential interactions that

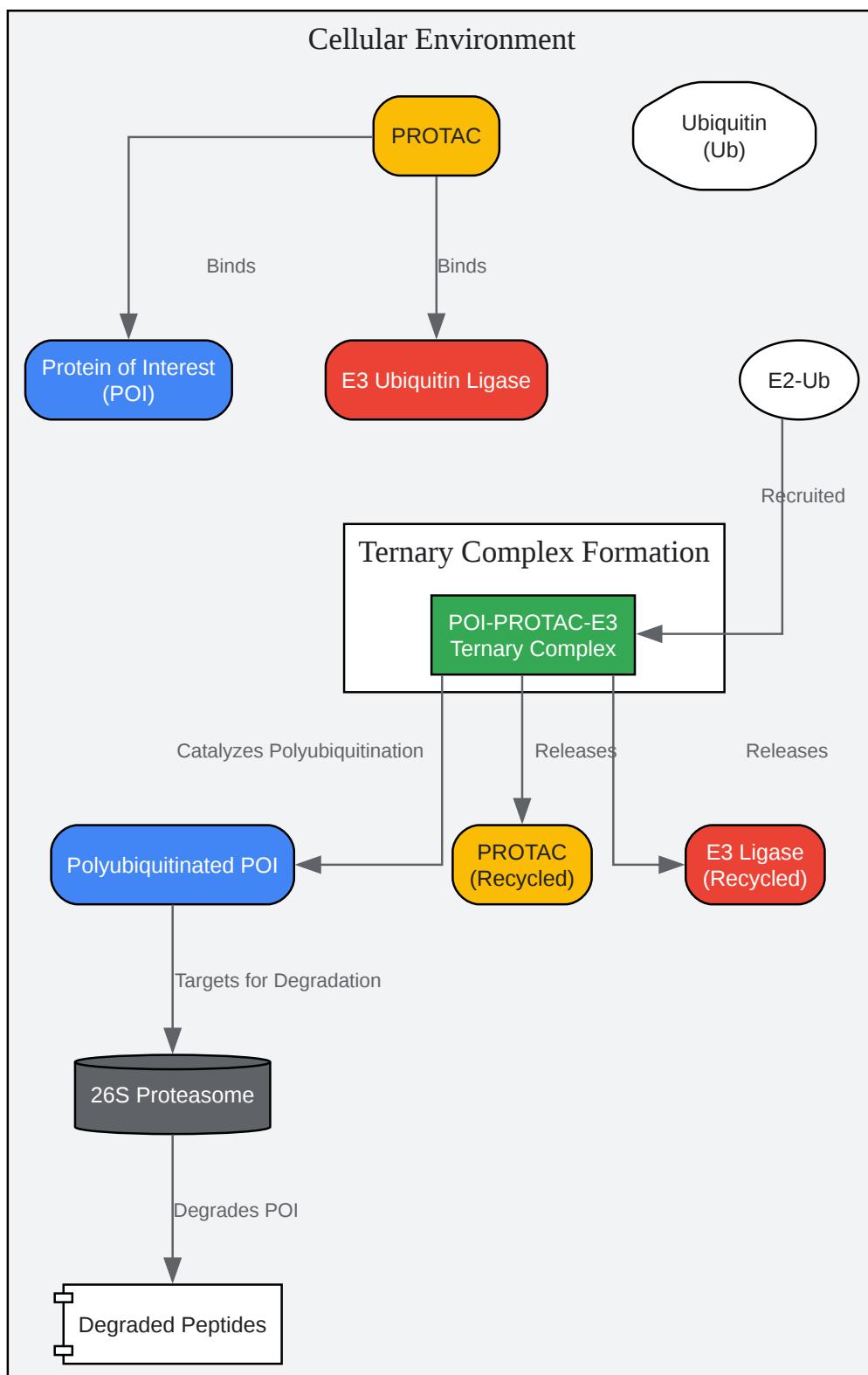
efficient optimization.[3] must be considered.[2]
[10]

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency

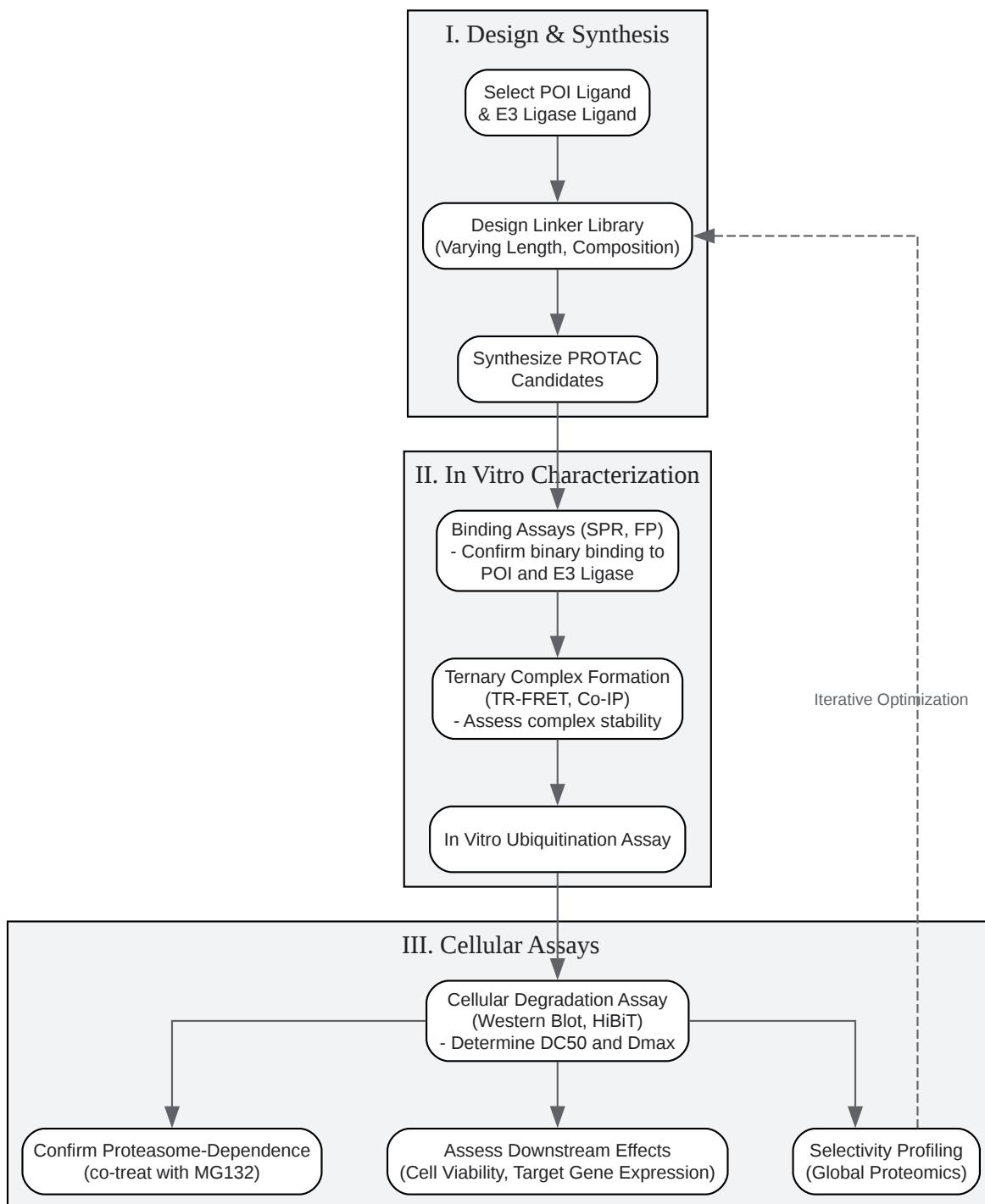
Target Protein	E3 Ligase	Linker Composition	DC50 (nM)	Dmax (%)	Reference
Estrogen Receptor α (ERα)	VHL	8-atom PEG	>1000	<20	[8]
Estrogen Receptor α (ERα)	VHL	12-atom PEG	~100	~70	[8]
Estrogen Receptor α (ERα)	VHL	16-atom PEG	<100	>80	[8]
Bruton's Tyrosine Kinase (BTK)	CRBN	2 PEG units	>5000	Reduced Degradation	[8]
Bruton's Tyrosine Kinase (BTK)	CRBN	4-5 PEG units	<500	Potent Degradation	[8]
TANK-binding kinase 1 (TBK1)	VHL	12-atom Alkyl/Ether	>1000	Not Observed	[8]
TANK-binding kinase 1 (TBK1)	VHL	29-atom Alkyl/Ether	292	>80	[8]

Note: Data is compiled from multiple sources and serves as an illustrative guide. Optimal linker length must be determined empirically for each specific PROTAC system.[19]

Visualizations of Core Concepts

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Caption: PROTAC-mediated protein degradation pathway.[6]

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